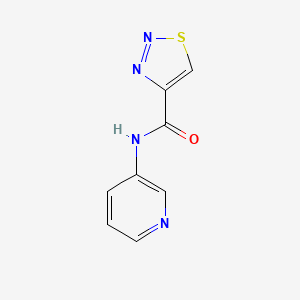![molecular formula C11H13N3O2S B2494109 5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-69-3](/img/structure/B2494109.png)
5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that are often studied for their potential applications in medicinal chemistry and materials science. Its structure suggests it could be involved in reactions leading to heterocyclic compounds, which are a cornerstone of pharmaceutical research and development.
Synthesis Analysis
Shandala, Ayoub, and Mohammad (1984) detailed the synthesis of related compounds through reactions of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to pyrazolones and pyranones. This method provides insight into potential pathways for synthesizing the target compound by manipulating substituents and reaction conditions (Shandala, Ayoub, & Mohammad, 1984).
Molecular Structure Analysis
In a related study, Halim and Ibrahim (2022) focused on the spectral analysis and quantum studies of a novel pyrazole derivative, providing valuable information on the molecular structure through spectroscopic methods and theoretical calculations. This approach can be applied to analyze the molecular structure of the target compound (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Georgiadis (1986) explored the hydrogenolysis and subsequent reactions of dihydro pyranones, shedding light on potential chemical reactions and properties of similar compounds, including the target molecule. This research outlines how structural modifications can lead to varied chemical behaviors (Georgiadis, 1986).
Physical Properties Analysis
The physical properties of similar compounds can be inferred from studies like the one conducted by Makarov et al. (2003), which examined the synthesis and properties of pyrazolo[3,4-d]pyrimidines. These studies often include melting points, solubility, and other physical characteristics that are crucial for understanding the behavior of the target compound in various environments (Makarov et al., 2003).
Chemical Properties Analysis
Research on the reactivity and chemical properties of structurally related compounds, such as the work by Mahata et al. (2003), offers insights into the reactivity patterns, stability, and potential chemical applications of the target molecule. These studies provide a foundation for understanding the chemical properties that govern the behavior of such compounds (Mahata et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Heterocyclic Compounds
- The compound's structural framework makes it a valuable precursor for the synthesis of diverse heterocyclic compounds. Research highlights the significance of such compounds in the development of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. These heterocyclic compounds have wide applications in drug development, dye manufacturing, and as intermediates in organic synthesis, showcasing the compound's utility in facilitating mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors (Gomaa & Ali, 2020).
Development of Anticancer Agents
- Pyrazoline scaffolds, derived from compounds similar to the one , are explored for their potential in anticancer agent development. The focus on synthetic pathways employing these scaffolds highlights their significance in medicinal chemistry, particularly in creating molecules with a broad spectrum of biological activities. The research underscores the evolving role of hybrid catalysts in synthesizing pyranopyrimidine derivatives, which are crucial for developing new medicinal compounds (Parmar, Vala, & Patel, 2023).
Antimicrobial and Antitumor Applications
- The core structure related to 5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one is instrumental in generating compounds with antimicrobial and antitumor properties. The creation of diverse derivatives through reactions with C- and N-nucleophiles leads to a wide range of acyclic, cyclic, and heterocyclic compounds, including amides, pyrrolones, benzofurans, and furopyridines, which have applications in treating various diseases (Kamneva, Anis’kova, & Egorova, 2018).
Radical Scavengers and Cell Impairment Remedy
- Compounds structurally related to the one described have been identified as effective radical scavengers, offering remedies for cell impairment. Chromones, for instance, present in the human diet, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. Their antioxidant properties are crucial for neutralizing active oxygen and halting free radical processes, potentially delaying or inhibiting diseases related to cell damage (Yadav, Parshad, Manchanda, & Sharma, 2014).
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-4-(thiophen-2-ylmethyliminomethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-16-7-10-9(11(15)14-13-10)6-12-5-8-3-2-4-17-8/h2-4,6H,5,7H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTDSMFYJFEQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)C=NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


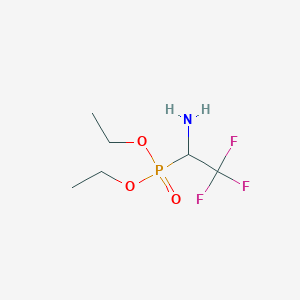
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(1,3-thiazol-4-yl)methanone](/img/structure/B2494031.png)
![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2494034.png)
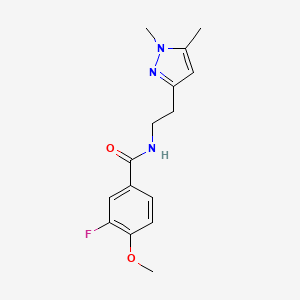
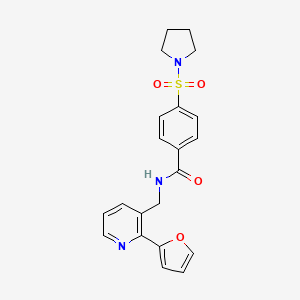
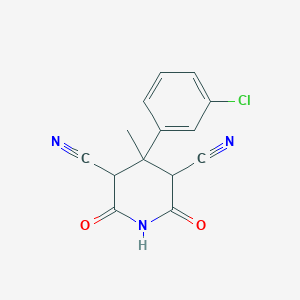

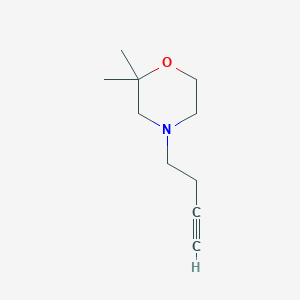
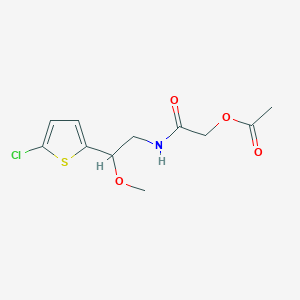
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
